molecular formula C12H22N4O2 B122226 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- CAS No. 2271-93-4

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

Cat. No. B122226
CAS RN: 2271-93-4
M. Wt: 254.33 g/mol
InChI Key: YVOQADGLLJCMOE-UHFFFAOYSA-N
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Description

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a compound that falls within the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their reactivity due to ring strain and are used in various synthetic applications, particularly in the synthesis of more complex nitrogen-containing compounds.

Synthesis Analysis

The synthesis of aziridine derivatives can be complex due to the inherent reactivity of the aziridine ring. The papers provided detail innovative synthetic routes to create aziridine derivatives. In the first paper, a stereospecific synthesis of 1,4,5,6-tetrahydropyrimidines is described, which involves a domino ring-opening cyclization of activated aziridines with α-acidic isocyanides . This process is facilitated by a Lewis acid that mediates an SN2-type ring opening, followed by a 6-endo-dig cyclization, yielding the desired products with high diastereo- and enantioselectivity.

In the second paper, the synthesis of 1-arylmethyl-2-(cyanomethyl)aziridines is achieved by treating 2-(bromomethyl)aziridines with potassium cyanide . This method showcases the functionalization of the aziridine ring and its transformation into other valuable compounds, such as methyl N-(2-cyanocyclopropyl)benzimidates, which are precursors to biologically relevant derivatives.

Molecular Structure Analysis

The molecular structure of aziridine derivatives is characterized by the three-membered ring that includes a nitrogen atom. This structure is responsible for the high ring strain and reactivity of aziridines. The synthesis methods described in the papers result in products that retain the aziridine ring or involve its transformation into other cyclic structures, such as tetrahydropyrimidines and cyclopropyl derivatives . The precise molecular structure of these compounds is determined by the substituents attached to the aziridine ring and the nature of the ring-opening and cyclization reactions.

Chemical Reactions Analysis

Aziridines participate in a variety of chemical reactions, primarily due to their strained ring system. The papers describe ring-opening reactions that are a key step in the synthesis of more complex molecules. In the first paper, the ring-opening is initiated by a Lewis acid, leading to the formation of tetrahydropyrimidines . In the second paper, the ring-opening is achieved through the reaction with N-chlorosuccinimide, followed by a 1,3-cyclization to form benzimidates . These reactions demonstrate the versatility of aziridines as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of the synthesized aziridine derivatives, such compounds typically exhibit high reactivity, which can be attributed to the ring strain in the aziridine moiety. The reactivity can be harnessed in synthetic chemistry to produce a wide range of products with potential biological activity. The yields, diastereoselectivity, and enantioselectivity reported in the synthesis of these compounds indicate that the reactions are efficient and can be controlled to produce the desired isomers .

Scientific Research Applications

Insect Control and Sterilization

1-Aziridinecarboxamide compounds have been evaluated for their effectiveness in controlling insect populations. For instance, research has shown that when applied to the black blow fly and the screw-worm fly, a significant portion of N,N'-tetramethylenebis(1-aziridinecarboxamide) remained on the insects for extended periods, indicating potential for use in insect control and sterilization (Terranova & Crystal, 1970). Similarly, studies involving the boll weevil have compared various bifunctional aziridine chemicals for their effectiveness as sterilants, further supporting potential applications in agricultural pest control (Schuster & Boling, 1969).

Mass Spectrometry and Structural Analysis

1-Aziridinecarboxamides have been the subject of detailed mass spectrometry and structural analysis studies. These investigations have provided insights into the fragmentation patterns of these compounds, helping to understand their chemical behavior and potential applications in analytical chemistry (Lengyel, Uliss, & Greene, 1972).

Pharmaceutical Research

In the pharmaceutical field, 1-aziridinecarboxamides have been used as building blocks in the synthesis of more complex molecules. For example, research on 6-Piperidino-3-azabicyclo[3.1.0]hexane-6-carboxamide diastereomers indicates their role as rigid analogues in the synthesis of certain pharmaceutical compounds (Vilsmaier et al., 1996).

Anticancer Research

1-Aziridinecarboxamides have also been explored in the context of anticancer drug development. For example, analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) featuring aziridine groups have been synthesized and evaluated for their anticancer activity, contributing to the ongoing search for effective cancer treatments (Sosnovsky, Rao, & Li, 1986).

Synthesis of Novel Compounds

1-Aziridinecarboxamides have been used in synthesizing new chemical entities, such as 3-aminopyrrolidin-2-ones, indicating their versatility as reactants in organic synthesis (Funaki, Thijs, & Zwanenburg, 1996).

Safety And Hazards

The compound should be handled with care to avoid contact with eyes, skin, and clothing. It should not be ingested, and inhalation should be avoided . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22N4O2/c17-11(15-7-8-15)13-5-3-1-2-4-6-14-12(18)16-9-10-16/h1-10H2,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOQADGLLJCMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C(=O)NCCCCCCNC(=O)N2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062297
Record name 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-
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Molecular Weight

254.33 g/mol
Source PubChem
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Product Name

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

CAS RN

2271-93-4, 63834-51-5
Record name N,N′-Hexamethylene-1,6-bis(1-aziridinecarboxamide)
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Record name N,N'-Hexamethylenebis(1-aziridinecarboxamide)
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Record name n-Hexane, 1,6-bis(aziridinocarbonylamino)-
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Record name 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-
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Record name 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-
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Record name N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide)
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Record name 1,1'-(HEXAMETHYLENEDICARBAMOYL)DIAZIRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Ahmad, M Gupta - Science and Culture, 1980 - cabdirect.org
Laboratory experiments in Uttar Pradesh, India, are described in which the chemosterilant HMAC [N, N'-1, 6-hexanediylbis [1-aziridinecarboxamide]] was applied topically at 0.25, 0.5 or …
Number of citations: 0 www.cabdirect.org

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